N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]furan-2-carboxamide
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Overview
Description
N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]furan-2-carboxamide is a complex organic compound with the molecular formula C16H17NO4 . This compound features a benzodioxepin ring fused with a furan carboxamide group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]furan-2-carboxamide typically involves the reaction of 8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine with furan-2-carboxylic acid chloride under anhydrous conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using environmentally friendly solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted furan derivatives.
Scientific Research Applications
N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-furamide
- 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylmethylamine
- Furan-2-carboxylic acid chloride
Uniqueness
N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]furan-2-carboxamide is unique due to its specific combination of a benzodioxepin ring and a furan carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C16H17NO4 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H17NO4/c1-11-8-14-15(21-7-3-6-20-14)9-12(11)10-17-16(18)13-4-2-5-19-13/h2,4-5,8-9H,3,6-7,10H2,1H3,(H,17,18) |
InChI Key |
KPOFYDPTRKPBMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1CNC(=O)C3=CC=CO3)OCCCO2 |
Origin of Product |
United States |
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